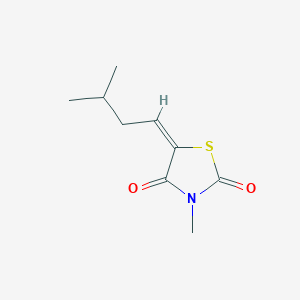
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione, also known as Meldrum's acid, is a heterocyclic organic compound that has been widely used in various scientific research applications. It is a versatile molecule that has been synthesized and studied extensively due to its unique chemical properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones showcases the compound's versatility in forming biologically active molecules with antibacterial and antifungal activities. These derivatives, derived from a range of heterocyclic models, indicate the compound's potential in medicinal chemistry, particularly due to its antibacterial properties against pathogens like Staphylococcus aureus and Bacillus subtilis, and antifungal efficacy against Aspergillus niger and A. flavus. The structural diversity achieved in these syntheses suggests the compound's utility in developing new therapeutics with varied biological activities (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Antimicrobial and Antifungal Properties
Further studies demonstrate the compound's application in creating derivatives with significant antimicrobial and antifungal properties. The synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and their evaluation against various bacterial and fungal strains highlight the potential of such derivatives in addressing infectious diseases. These compounds showed good activity against gram-positive bacteria and excellent antifungal activity, providing a basis for developing new antimicrobial agents (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).
Cancer Inhibitory Activity
The compound has also been explored for its cancer inhibitory properties. Synthesis and evaluation of 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives against various cancer cell lines demonstrated promising anticancer activity. These derivatives, particularly those with benzyl at the 1-position of indole, showed similar activity to 5-Fluorouracil over test cancer cells, suggesting their potential as leads for cancer therapy development (Li Zi-cheng, 2013).
Corrosion Inhibition
The compound's application extends beyond biomedical uses into materials science, particularly in corrosion inhibition. Thiazolidinedione derivatives have been studied for their effectiveness in preventing mild steel corrosion in acidic solutions. The inhibition efficiency of these inhibitors increases with concentration, showing their potential in industrial applications to protect metals against corrosion (Yadav, Behera, Kumar, & Yadav, 2015).
Eigenschaften
IUPAC Name |
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6(2)4-5-7-8(11)10(3)9(12)13-7/h5-6H,4H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBYXQOWUMGZIT-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C1C(=O)N(C(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/1\C(=O)N(C(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
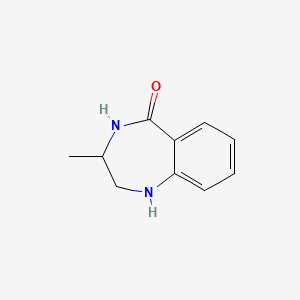
![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)
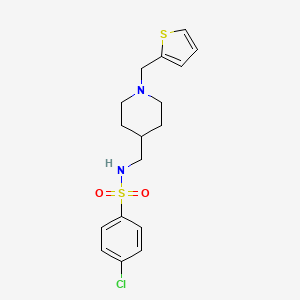
![2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile](/img/structure/B2923025.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2923027.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2923033.png)

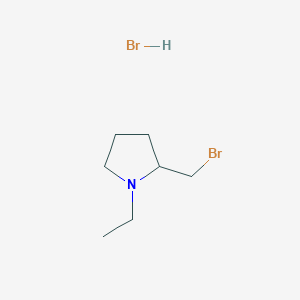
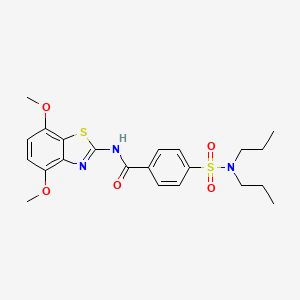
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2923040.png)
